(R)-N-(4-Fluorophenyl) tert-butanesulfinamide
Description
Properties
IUPAC Name |
(R)-N-(4-fluorophenyl)-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNOS/c1-10(2,3)14(13)12-9-6-4-8(11)5-7-9/h4-7,12H,1-3H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASXXMSAEINWRZ-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)NC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via an SN2 mechanism, where the chiral sulfinyl chloride transfers its stereochemical configuration to the product. A base, such as triethylamine or pyridine, is essential to neutralize the generated HCl and drive the reaction to completion. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are employed at temperatures ranging from 0°C to room temperature.
Example Protocol
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Reagents : 4-Fluoroaniline (1.0 equiv), (R)-tert-butanesulfinyl chloride (1.1 equiv), triethylamine (1.5 equiv)
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Solvent : Anhydrous DCM (0.1 M concentration)
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Conditions : Stirred at 0°C for 2 hours, then warmed to room temperature for 12 hours.
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Workup : Extraction with DCM, washing with brine, and purification via silica gel chromatography.
Scalability and Industrial Adaptations
Industrial processes optimize this method for kilogram-scale production. For instance, Vulcanchem’s protocol replaces DCM with toluene to improve safety and scalability, achieving 80% yield on multi-kilogram batches.
Diastereoselective Synthesis via Chiral Auxiliary Resolution
An alternative approach resolves racemic N-tert-butanesulfinamides using chiral auxiliaries. This method, reported by Vietnamese researchers, leverages hydrolytic cleavage of N-glycosidic bonds to isolate the (R)-enantiomer.
Key Steps and Optimization
-
Synthesis of Racemic Sulfinamide :
-
Enantiomeric Resolution :
Data Summary
| Step | Reagents/Conditions | Yield | ee |
|---|---|---|---|
| Racemic synthesis | m-CPBA, SO2Cl2, NH4OH | 22% | N/A |
| Resolution | D-ribose lactol, HCl/MeOH | 55% | >99% |
Large-Scale Asymmetric Process Using Grignard Reagents
A breakthrough in industrial synthesis, developed by ACS Organic Process Research & Development, employs a chiral sulfinyl transfer agent (benzooxathiazin-2-one) to generate (S)-TBSA, which is enzymatically inverted to the (R)-form.
Process Overview
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Sulfinyl Transfer :
-
Enantiomeric Inversion :
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(S)-TBSA is treated with phosphoric acid to induce configuration inversion, yielding (R)-TBSA.
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Industrial-Scale Data
| Reagent | Role | Yield (Reported Analog) |
|---|---|---|
| DABSO | SO2 source | 60–75% |
| 4-Fluorophenyl Grignard | Electrophile | N/A |
| Et3N | Base | 70–85% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| Direct Sulfinylation | High yield, simplicity | Requires chiral sulfinyl chloride | Lab to pilot |
| Chiral Auxiliary | High ee, no inversion steps | Low overall yield (22%) | Small scale |
| Industrial Process | Kilogram-scale, high dr | Complex template synthesis | Industrial |
| Organometallic | Versatile, avoids SOCl2 | Unproven for target compound | Lab |
Reaction Optimization and Troubleshooting
Enantiomeric Purity Enhancement
Chemical Reactions Analysis
Types of Reactions: (R)-N-(4-Fluorophenyl) tert-butanesulfinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding sulfinic acids or sulfonic acids.
Reduction: Production of corresponding amines or amides.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Stereoselective Synthesis of Amines
One of the key applications of (R)-N-(4-Fluorophenyl) tert-butanesulfinamide is in the asymmetric synthesis of amines. The compound acts as a chiral auxiliary that facilitates the formation of enantiomerically enriched amines through the condensation with aldehydes and ketones to form stable N-tert-butanesulfinyl aldimines and ketimines. These intermediates exhibit enhanced reactivity towards nucleophiles while maintaining high diastereoselectivity during subsequent reactions .
Table 1: Overview of Reactions Involving this compound
| Reaction Type | Substrate Type | Product Type | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|
| Nucleophilic Addition | Aldehydes | N-tert-butanesulfinyl aldimines | 70-90 | High |
| Cycloaddition | Ketones | Chiral secondary amines | 80-95 | Excellent |
| Mannich-like Reactions | Various | Amines | 75-90 | Good |
Synthesis of Nitrogen Heterocycles
This compound is also pivotal in the construction of nitrogen heterocycles, such as piperidines, pyrrolidines, and azetidines, which are essential frameworks in many natural products and therapeutic agents. The methodology involving sulfinimines derived from this sulfinamide allows for efficient access to these complex structures .
Case Study: Synthesis of Piperidine Derivatives
In a notable study, researchers utilized this compound to synthesize enantiopure piperidine derivatives. The process involved the formation of sulfinimines followed by nucleophilic addition reactions that yielded diverse piperidine structures with high enantioselectivity .
Fluorination Reactions
The introduction of fluorine into organic molecules significantly enhances their pharmacological properties. The use of this compound has been explored in the context of nucleophilic monofluoromethylation, leading to the formation of α-monofluoromethyl amines. These compounds are valuable in drug design due to their improved metabolic stability and reduced toxicity .
Table 2: Fluorination Reactions Using this compound
| Reaction Type | Reagent Used | Product Type | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| Monofluoromethylation | FTSM | α-Monofluoromethyl amines | 85-95 | >99:1 |
| Difluoromethylation | PhSCF2 | Chiral difluoroamines | 70-90 | High |
Applications in Drug Development
The versatility of this compound extends to its role in drug development. Its ability to produce enantiopure compounds makes it a valuable tool for synthesizing pharmaceuticals with improved efficacy and safety profiles. For instance, it has been utilized in the synthesis of cetirizine, an antihistamine that exhibits enhanced potency compared to its racemic counterpart .
Mechanism of Action
The mechanism by which (R)-N-(4-Fluorophenyl) tert-butanesulfinamide exerts its effects depends on its specific application. For instance, in asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction. The molecular targets and pathways involved vary based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
(R)-N-(Biphenyl-4-yl)-tert-butanesulfinamide
- Molecular Formula: C₁₆H₁₉NOS
- Key Features :
Fluorine’s electronegativity may strengthen hydrogen bonding interactions, though direct crystallographic data for the fluorinated analog is lacking.
(R)-N-(3-Methoxyphenyl)-tert-butanesulfinamide
- Molecular Formula: C₁₁H₁₅NO₂S
- Key Features :
Comparison :
The 4-fluorophenyl substituent likely exhibits weaker electron-donating effects compared to the 3-methoxyphenyl group, altering electronic properties and reactivity in imine formation .
Metabolic and Chemical Stability
Sulfonamide vs. Sulfinamide Stability
- Sulfonamides :
N-(4-Fluorophenyl)-3-fluoropropane-1-sulfonamide showed 95% stability after 120 min in pig liver esterase, compared to 20% for analogous amides .
Comparison :
While direct data for (R)-N-(4-Fluorophenyl)tert-butanesulfinamide is unavailable, sulfinamides generally exhibit superior metabolic stability over amides due to resistance to enzymatic hydrolysis. Fluorination at the phenyl ring may further enhance stability .
Key Data Table: Structural and Property Comparison
Biological Activity
(R)-N-(4-Fluorophenyl) tert-butanesulfinamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by data tables and relevant case studies.
Overview of this compound
This compound is a chiral sulfinamide derived from tert-butanesulfinamide, which serves as an important chiral auxiliary in asymmetric synthesis. The incorporation of a fluorine atom into the phenyl ring enhances the compound's biological properties, making it a candidate for various therapeutic applications.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of sulfinamides, including this compound. Research indicates that sulfinamides can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds similar to (R)-N-(4-Fluorophenyl) have shown significant cytotoxic effects against prostate cancer cells (LNCaP), with apoptosis rates reaching up to 91.6% in treated cells compared to lower rates in controls .
2. Anti-inflammatory Effects
Fluorinated sulfinamides have been investigated for their anti-inflammatory properties. A derivative of tert-butanesulfinamide was found to act as an effective phosphodiesterase-4 (PDE4) inhibitor, which is relevant for treating inflammatory diseases . The mechanism involves modulation of inflammatory pathways, suggesting that this compound could similarly possess anti-inflammatory activity.
Synthesis Pathways
This compound can be synthesized through various methods involving the condensation of tert-butanesulfinamide with appropriate aldehydes or ketones under mild conditions. This process yields stable N-tert-butanesulfinyl imines that can undergo further transformations to form biologically active compounds .
Typical Reaction Scheme:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes involved in cancer progression and inflammation. The fluorine substituent enhances binding affinity and selectivity towards these targets, potentially leading to improved therapeutic outcomes.
Data Table: Biological Activity Summary
Case Study 1: Anticancer Activity
A study evaluated the effects of various sulfinamides on LNCaP cells, revealing that this compound exhibited superior cytotoxicity compared to traditional treatments like bicalutamide. This study underscores the potential for developing new anticancer agents based on this compound's structure .
Case Study 2: Anti-inflammatory Applications
In another investigation, a derivative of (R)-N-(4-Fluorophenyl) was tested as a PDE4 inhibitor in animal models of inflammation. The results demonstrated significant reductions in inflammatory markers, suggesting that similar compounds could be developed for therapeutic use in inflammatory diseases .
Q & A
Q. What are the established synthetic routes for (R)-N-(4-Fluorophenyl) tert-butanesulfinamide?
The compound is typically synthesized via cross-coupling reactions. A method involving (R)-tert-butanesulfinamide, 4-fluorophenyl bromide, Pd₂(dba)₃ catalyst, and a phosphine ligand (e.g., 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) in a methanol/water solvent system has been reported. Post-reaction purification via silica gel chromatography yields the product, confirmed by ¹H/¹³C NMR, FT-IR, and ESI-MS .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) is the primary method. Data collection uses an Oxford Diffraction Xcalibur Eos diffractometer with MoKα radiation (λ = 0.7107 Å). Structure solution employs SHELXS-97, followed by refinement via SHELXL-96. Key parameters include R₁ = 0.047 and wR₂ = 0.097, with hydrogen atoms placed geometrically and thermal parameters constrained .
Q. What spectroscopic techniques validate the compound’s purity and structure?
¹H/¹³C NMR confirms proton/carbon environments, FT-IR identifies functional groups (e.g., S=O stretching at ~1000–1100 cm⁻¹), and ESI-MS verifies molecular weight. Crystallographic data (e.g., unit cell parameters, hydrogen bonding) provide additional structural validation .
Advanced Research Questions
Q. How do hydrogen-bonding interactions stabilize the crystal lattice of this compound?
The crystal packing is stabilized by N–H⋯O hydrogen bonds (2.06 Å, 169°), forming 1D chains parallel to the crystallographic axis. These interactions, coupled with van der Waals forces, result in a dense, thermodynamically stable lattice. Hydrogen-bond geometry is tabulated using SHELXL-refined data .
Q. What challenges arise in achieving high enantiopurity during synthesis, and how are they addressed?
Racemization during sulfinamide formation is a key challenge. Using chiral auxiliaries like (R)-tert-butanesulfinamide and optimizing reaction conditions (e.g., low temperature, anhydrous solvents) minimize epimerization. Recycling the tert-butanesulfinyl group via HCl-mediated cleavage (yielding tert-butanesulfinamide in 97% purity) further enhances enantiomeric excess .
Q. How are discrepancies in crystallographic data (e.g., R-factor variations) resolved during refinement?
Discrepancies arise from factors like thermal motion or disordered atoms. SHELXL refinement employs least-squares minimization against F², with weighting schemes (e.g., ) to prioritize high-intensity reflections. Absolute structure determination uses Flack parameters (e.g., 0.03(10)) to confirm chirality .
Notes
- SHELX refinement protocols are critical for reproducible crystallographic analysis .
- Synthetic protocols should emphasize enantiocontrol and recyclability of chiral auxiliaries .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
